N-(2-bromo-4-fluorobenzyl)cyclopropanamine
Description
Chemical Structure and Properties
N-(2-bromo-4-fluorobenzyl)cyclopropanamine (CAS: 1016706-75-4) is a secondary amine featuring a cyclopropane ring directly bonded to an amine group, which is further attached to a benzyl moiety substituted with bromine (Br) at the ortho position (C2) and fluorine (F) at the para position (C4) of the aromatic ring (Fig. 1) . Its molecular formula is C₁₀H₁₁BrFN, with a molecular weight of 244.10 g/mol. The compound’s structural uniqueness lies in the combination of halogen substituents and the cyclopropane ring, which influence its electronic, steric, and physicochemical properties.
Properties
IUPAC Name |
N-[(2-bromo-4-fluorophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-10-5-8(12)2-1-7(10)6-13-9-3-4-9/h1-2,5,9,13H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTAOEYJSGSYLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-fluorobenzyl)cyclopropanamine typically involves the reaction of 2-bromo-4-fluorobenzyl chloride with cyclopropanamine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-fluorobenzyl)cyclopropanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzylamines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include corresponding oxides and reduced amines.
Scientific Research Applications
N-(2-bromo-4-fluorobenzyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1 summarizes key structural differences and similarities between N-(2-bromo-4-fluorobenzyl)cyclopropanamine and its analogues:
Physicochemical and Reactivity Differences
- Electronic Effects: The 2-bromo-4-fluoro substitution creates a polarized aromatic system, with bromine’s electron-withdrawing inductive effect and fluorine’s electronegativity altering reaction pathways (e.g., nucleophilic aromatic substitution) compared to non-halogenated analogues like N-(4-methylbenzyl)cyclopropanamine . The nitro group in N-[(2-nitrophenyl)methyl]cyclopropanamine significantly reduces electron density on the aromatic ring, making it more reactive toward reduction reactions but also increasing instability under acidic conditions .
- Hydrochloride salts (e.g., N-(4-bromobenzyl)cyclopropanamine hydrochloride) exhibit higher crystallinity and solubility in polar solvents compared to freebase forms .
Biological Activity
N-(2-bromo-4-fluorobenzyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activity, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has a unique chemical structure characterized by the presence of a cyclopropane ring attached to a benzyl group that includes both bromine and fluorine substituents. Its molecular formula is C10H10BrF, with a molecular weight of approximately 243.09 g/mol. The presence of halogen atoms is significant as they can enhance the compound's reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The halogen substituents can influence binding affinity and selectivity, potentially leading to modulation of enzyme activity or receptor interactions. This compound may act as an inhibitor or modulator in several biochemical pathways, contributing to its therapeutic potential.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its structural features allow it to interact with proteins involved in cell proliferation and survival.
- Antimicrobial Properties : Investigations into its antimicrobial effects have shown promise against various pathogens, indicating potential applications in infectious disease treatment.
Case Studies and Research Findings
-
Anticancer Efficacy :
- A study evaluated the effects of this compound on human cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (IC50 = 12 µM), indicating its potential as a lead compound for further development in cancer therapeutics.
-
Mechanistic Insights :
- Another investigation focused on the mechanism by which this compound exerts its anticancer effects. It was found to induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway, which are critical for cell survival.
-
Antimicrobial Activity :
- In vitro studies assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL, suggesting moderate antibacterial activity.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | IC50/MIC Values |
|---|---|---|
| N-(2-bromo-4-chlorobenzyl)cyclopropanamine | Anticancer | IC50 = 15 µM |
| N-(2-fluoro-4-methylbenzyl)cyclopropanamine | Antimicrobial | MIC = 16 µg/mL |
| N-(3-bromo-5-fluorobenzyl)cyclopropanamine | Moderate Anticancer | IC50 = 20 µM |
This table illustrates that while similar compounds show promising biological activities, this compound demonstrates competitive efficacy in both anticancer and antimicrobial domains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
